TM38837 - 1253641-65-4

TM38837

Catalog Number: EVT-285840
CAS Number: 1253641-65-4
Molecular Formula: C30H25Cl2F3N4OS
Molecular Weight: 617.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2,4-Dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide, also known as TM38837, is a novel compound investigated for its potential in treating obesity and metabolic disorders []. It belongs to a class of drugs called cannabinoid receptor type 1 (CB1) antagonists, specifically classified as a second-generation antagonist due to its limited penetration into the brain [, ]. This characteristic differentiates it from first-generation CB1 antagonists like rimonabant, which exhibit adverse psychiatric effects due to their central nervous system activity [, , ]. TM38837's peripheral selectivity makes it a promising candidate for therapeutic applications where CB1 antagonism is desired outside the central nervous system, potentially mitigating the risk of psychiatric side effects [, , ].

Rimonabant

  • Relevance: Rimonabant serves as a key comparator to TM38837 in several studies. Both compounds target the CB1 receptor, but TM38837 demonstrates a more restricted peripheral distribution compared to the centrally penetrant rimonabant [, , ]. This difference in distribution is a key factor in the reduced propensity for psychiatric side effects observed with TM38837 [, , , ]. In preclinical models, TM38837 exhibits similar efficacy to rimonabant in promoting weight loss and ameliorating metabolic syndrome-like symptoms [].

Drinabant

    Surinabant

      Δ9-tetrahydrocannabinol (THC)

        Relevance: THC is used as a pharmacological challenge agent in several studies to investigate the antagonist effects of TM38837 and other CB1 antagonists [, ]. Specifically, these studies examine the ability of these antagonists to block or attenuate the physiological and subjective effects of THC, such as feelings of euphoria, increased heart rate, and impaired balance [, ].

      Overview

      TM38837 is a novel compound developed as a selective antagonist of the cannabinoid receptor type 1, primarily targeting peripheral tissues. It was designed to mitigate the central nervous system side effects associated with earlier cannabinoid receptor antagonists, such as rimonabant, which was withdrawn from the market due to psychiatric side effects. TM38837 has entered clinical trials aimed at treating obesity and metabolic disorders, showcasing its potential therapeutic applications in these areas.

      Source and Classification

      TM38837 is classified as a cannabinoid receptor type 1 antagonist. It has been synthesized and characterized by 7TM Pharma and is recognized for its peripherally restricted action, which distinguishes it from other compounds that penetrate the central nervous system more readily. The compound's chemical identifier is 1253641-65-4, and it has been studied for its pharmacological properties and potential clinical applications in metabolic regulation.

      Synthesis Analysis

      The synthesis of TM38837 involves several key steps:

      1. Formation of the Pyrazole Core: The initial step involves synthesizing the pyrazole core by reacting 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions.
      2. Introduction of the Thiophene Ring: This is achieved by reacting the pyrazole core with 2-bromo-5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophene in the presence of a palladium catalyst.
      3. Formation of the Piperidine Ring: The final step includes reacting the intermediate with piperidine under basic conditions to complete the synthesis of TM38837.
      Molecular Structure Analysis

      TM38837 features a complex molecular structure characterized by multiple rings and functional groups. Key structural components include:

      • Pyrazole Core: A five-membered ring containing two nitrogen atoms.
      • Thiophene Ring: A five-membered ring containing sulfur, contributing to its chemical reactivity.
      • Piperidine Ring: A six-membered ring containing nitrogen, enhancing its pharmacological profile.

      The molecular formula for TM38837 is C20H19Cl2F3N3S, and its molecular weight is approximately 431.35 g/mol .

      Chemical Reactions Analysis

      TM38837 can undergo various chemical reactions:

      • Oxidation: Particularly at the thiophene ring, leading to sulfoxides and sulfones.
      • Reduction: At the carbonyl group of the pyrazole ring, resulting in alcohol derivatives.
      • Substitution: At the aromatic rings (dichlorophenyl and trifluoromethylphenyl), allowing for various substituted derivatives.

      Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .

      Mechanism of Action

      TM38837 acts as a peripherally selective cannabinoid receptor type 1 antagonist. By blocking this receptor primarily in peripheral tissues, it influences metabolism and energy balance without significant central nervous system effects. This mechanism differentiates it from earlier antagonists like rimonabant, which had notable CNS-related side effects . The selectivity for peripheral action is crucial for its therapeutic potential in managing obesity and metabolic disorders.

      Physical and Chemical Properties Analysis

      Physical Properties

      • Appearance: Typically presented as a solid or crystalline compound.
      • Solubility: Solubility characteristics may vary based on solvent polarity; further studies are required for specific solubility data.

      Chemical Properties

      • Stability: TM38837 exhibits stability under standard laboratory conditions but may be sensitive to light or moisture.
      • Reactivity: The presence of multiple functional groups allows for diverse reactivity in synthetic applications.

      Relevant analyses include high-performance liquid chromatography and mass spectrometry to confirm purity and structural integrity .

      Applications

      TM38837 has significant scientific applications primarily in pharmacology:

      • Obesity Treatment: As a cannabinoid receptor type 1 antagonist, it holds promise for managing obesity by modulating appetite and energy expenditure.
      • Metabolic Disorders: Its peripheral selectivity positions it as a candidate for treating metabolic syndromes without adverse CNS effects.

      Ongoing clinical trials will further elucidate its efficacy and safety profile in human subjects .

      Properties

      CAS Number

      1253641-65-4

      Product Name

      TM38837

      IUPAC Name

      1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide

      Molecular Formula

      C30H25Cl2F3N4OS

      Molecular Weight

      617.5 g/mol

      InChI

      InChI=1S/C30H25Cl2F3N4OS/c1-2-23-27(29(40)37-38-16-4-3-5-17-38)36-39(25-14-11-21(31)18-24(25)32)28(23)26-15-13-22(41-26)12-8-19-6-9-20(10-7-19)30(33,34)35/h6-7,9-11,13-15,18H,2-5,16-17H2,1H3,(H,37,40)

      InChI Key

      VQOCBFYUDSBDCZ-UHFFFAOYSA-N

      SMILES

      CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F

      Solubility

      Soluble in DMSO

      Synonyms

      TM-38837; TM 38837; TM38837

      Canonical SMILES

      CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.